molecular formula C10H16O10S2 B1422173 1,5-Naphthalenedisulfonic acid tetrahydrate CAS No. 211366-30-2

1,5-Naphthalenedisulfonic acid tetrahydrate

Cat. No. B1422173
M. Wt: 360.4 g/mol
InChI Key: ZLBLYGIIADHDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Naphthalenedisulfonic acid, also known as Armstrong’s acid, is a fluorescent organic compound with the formula C10H6(SO3H)2 . It is one of several isomers of naphthalenedisulfonic acid and is typically obtained as the tetrahydrate . It is a colorless solid and, like other sulfonic acids, it is a strong acid .


Synthesis Analysis

1,5-Naphthalenedisulfonic acid tetrahydrate reacts with [n-Bu2SnO]n in a 1:1 stoichiometry, followed by reaction with 2,2’-bipyridine-N,N’-dioxide (BPDO-I) to yield a 1D-coordination polymer .


Molecular Structure Analysis

The molecular formula of 1,5-Naphthalenedisulfonic acid tetrahydrate is C10H6(SO3H)2·4H2O . The molecular weight is 360.36 .


Chemical Reactions Analysis

The disulfonic acid forms an anhydride when treated with oleum below 50℃ . Also, it reacts with [n-Bu2SnO]n in a 1:1 stoichiometry, followed by reaction with 2,2’-bipyridine-N,N’-dioxide (BPDO-I) to yield a 1D-coordination polymer .


Physical And Chemical Properties Analysis

1,5-Naphthalenedisulfonic acid tetrahydrate crystallizes as the tetrahydrate but dehydrates at 125 ℃ to give the anhydrous acid (mp 240 – 245℃) . It is a solid at 20 deg.C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of 1,5-Naphthalenedisulfonic acid has been optimized through different methods, including treating naphthalene with oleum, both with and without the presence of an organic solvent. Using 30% oleum as a sulfonating agent and 1,2-dichloroethane as an organic solvent yields a significantly higher amount of 1,5-Naphthalenedisulfonic acid compared to using 20% oleum without a solvent (Xie Xiu-rong, 2002).

  • Chemical Properties and Reactions : Research indicates a range of reactions involving 1,5-Naphthalenedisulfonic acid tetrahydrate, particularly in coordination with various metal ions. For example, reactions with hydrated organotin cations and chelating ligands have led to the formation of complex structures, which are thermally stable and have potential in material science applications (Chandrasekhar & Singh, 2011).

Environmental Applications

  • Degradation of Environmental Pollutants : 1,5-Naphthalenedisulfonic acid has been studied for its role in the oxidative degradation of persistent polar pollutants in water. When combined with UV irradiation and H2O2, it leads to the progressive degradation of these pollutants, converting them into more biodegradable and non-toxic species (Ravera et al., 2010).

Material Science and Engineering

  • Sensor Calibration : A method utilizing 1,5-Naphthalenedisulfonic acid, disodium salt dihydrate, has been proposed for calibrating seawater polyaromatic hydrocarbons sensors. This method shows promise due to its higher solubility in seawater, better stability under detection wavelengths, and lower toxicity compared to standard substances (Zhang et al., 2021).

  • Polymer Doping : Polypyrrole doped with 1,5-naphthalenedisulfonic acid has been synthesized, showing unexpectedly good crystallinity, which has implications for developing conductive materials with unique properties (Liu & Wan, 2001).

Biological and Pharmaceutical Applications

  • Antitumor Activity : A Ca(II) coordination polymer based on 1,5-naphthalenedisulfonate has been synthesized and studied for its antitumor activity against specific human cell lines. This research suggests potential applications in cancer treatment (Tai & Zhao, 2013).

Water Treatment

  • Heavy Metal Removal : 1,5-Naphthalenedisulfonate intercalated layered double hydroxide has shown excellent removal properties for lead in water, suggesting its use in water purification technologies (Mengqi et al., 2017).

Safety And Hazards

1,5-Naphthalenedisulfonic acid tetrahydrate is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It may be corrosive to metals . Precautionary measures include avoiding breathing dusts or mists, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

naphthalene-1,5-disulfonic acid;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2.4H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;;/h1-6H,(H,11,12,13)(H,14,15,16);4*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBLYGIIADHDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692957
Record name Naphthalene-1,5-disulfonic acid--water (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthalenedisulfonic acid tetrahydrate

CAS RN

211366-30-2
Record name Naphthalene-1,5-disulfonic acid--water (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name naphthalene-1,5-disulfonic acid tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.203.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Naphthalenedisulfonic acid tetrahydrate
Reactant of Route 2
Reactant of Route 2
1,5-Naphthalenedisulfonic acid tetrahydrate
Reactant of Route 3
1,5-Naphthalenedisulfonic acid tetrahydrate
Reactant of Route 4
1,5-Naphthalenedisulfonic acid tetrahydrate
Reactant of Route 5
1,5-Naphthalenedisulfonic acid tetrahydrate
Reactant of Route 6
Reactant of Route 6
1,5-Naphthalenedisulfonic acid tetrahydrate

Citations

For This Compound
85
Citations
J Liu, M Wan - Synthetic metals, 2001 - Elsevier
Polypyrrole (PPy) with room temperature conductivity (∼10S/cm) was synthesized by in situ doping polymerization in the presence of 1,5-naphthalenedisulfonic acid (1,5-NDSA) as a …
Number of citations: 36 www.sciencedirect.com
S Jin, K Xu, X Wen, L Jin, D Wang - Journal of Chemical Crystallography, 2015 - Springer
Three aliphatic amine derived supramolecular complexes were synthesized and structurally characterized by X-ray crystallography. All these structures adopted the hetero …
Number of citations: 4 link.springer.com
S Jin, D Wang, S Du, Q Linhe, M Fu, S Wu - Journal of Chemical …, 2014 - Springer
Two crystalline proton transfer compounds (quinolin-8-ol) : (4-nitro-phthalic acid) [(HL) + · (Hnpa) − , L = quinolin-8-ol, Hnpa = 4-nitro-hydrogenphthalate] (1), and (quinolin-8-ol):(1,5-…
Number of citations: 7 link.springer.com
KA Lyssenko, PY Barzilovich, SM Aldoshin… - Mendeleev …, 2008 - infona.pl
Electron density analysis in the title compound has revealed that, due to H-bond formation, the total charges of the dianion and H 5 O 2 + cation are substantially decreased and bond …
Number of citations: 16 www.infona.pl
M Hojo, Y Kondo, K Zei, K Okamura, Z Chen… - Bulletin of the …, 2014 - journal.csj.jp
Conductometric titrations with triethylamine (Et 3 N) of mono-, di-, and trisulfonic acids have been performed in acetonitrile, and strong homoconjugation (homoassociation) for di- and …
Number of citations: 6 www.journal.csj.jp
V Chandrasekhar, P Singh - Dalton Transactions, 2011 - pubs.rsc.org
The reaction of [n-Bu2SnO]n with 1,5-naphthalenedisulfonic acid tetrahydrate in a 1 : 1 stoichiometry followed by reaction with 2,2′-bipyridine-N,N′-dioxide (BPDO-I) afforded a 1D-…
Number of citations: 6 pubs.rsc.org
S Gao, SW Ng - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the title hydrated salt, 2C3H11N2+·C10H6O6S22−·2H2O, the anion lies on a center of inversion; its sulfonate –SO3 group features one S—O bond that is longer than the other two. …
Number of citations: 10 scripts.iucr.org
JN Voogt, HW Blanch - Crystal growth & design, 2005 - ACS Publications
Crystallization of mixtures of the host compounds 1,5-naphthalenedisulfonate and guanidinium results in a new three-component network structure in the presence of linear fatty acid …
Number of citations: 21 pubs.acs.org
X Gao, Z Lin, S Jin, G Chen, T Huang, Z Ji… - Journal of Chemical …, 2014 - Springer
Crystal and Molecular Structure of Four Organic Salts Assembled from Cyclohexylamine and Organic acids | SpringerLink Skip to main content Advertisement SpringerLink Search Go …
Number of citations: 6 link.springer.com
V Chandrasekhar, P Singh - Crystal growth & design, 2010 - ACS Publications
The reaction of di-n-butyltin oxide with 1,5-naphthalenedisulfonic acid tetrahydrate in a 2:1 ratio afforded [{n-Bu 2 Sn(μ-OH)} 2 {μ-1,5-C 10 H 6 (SO 3 ) 2 }] n (1). The latter is a three-…
Number of citations: 32 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.